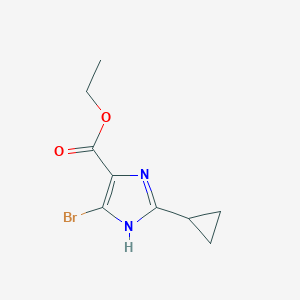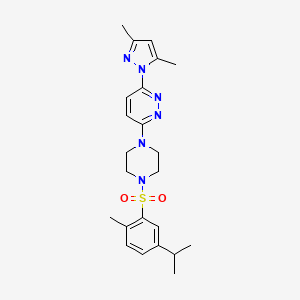
Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including this compound, often involves copper (I) chloride-mediated protocols . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring substituted with a bromine atom, a cyclopropyl group, and an ethyl carboxylate group .Scientific Research Applications
Supramolecular Structures
One study explores the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, related to ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate. These compounds form complex chains and sheets through hydrogen bonds, which could be relevant for the understanding of their molecular interactions and potential applications in material science and chemistry (Costa et al., 2007).
Radical Cyclisation Reactions
Another research focuses on the use of bromophenyl ethyl groups in radical cyclisation reactions onto azoles, including compounds like this compound. These reactions are crucial for synthesizing tri- and tetra-cyclic heterocycles, which are important in medicinal chemistry (Allin et al., 2005).
Reaction with Phenacyl Bromides
Research by El′tsov et al. (2011) discusses the reactions of similar compounds with phenacyl bromides, leading to the formation of S-alkylation products and subsequent cyclization under base action. These reactions are significant for understanding the chemical behavior and potential applications of this compound in synthetic chemistry (El′tsov et al., 2011).
Synthesis of Imidazolyl Thiazolidinones
Eltsov et al. (2003) explored the synthesis of (imidazolylimino)thiazolidinones from similar compounds, demonstrating the versatility of these molecules in synthesizing thiazolidinone derivatives, which have applications in pharmaceuticals (Eltsov et al., 2003).
Crystal Structures
The crystal structures of compounds closely related to this compound have been studied, providing insight into their molecular geometry and electron density distribution, which is critical for understanding their reactivity and potential applications in various fields, including material science and drug design (Boechat et al., 2016).
Future Directions
The future directions for research on Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in various fields, particularly in drug development given the broad range of biological activities exhibited by imidazole derivatives .
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the category of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a bromine atom in the cyclopropyl ring makes the molecule highly reactive and versatile for chemical manipulation.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions can affect its stability.
properties
IUPAC Name |
ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCNVDRQVETOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2CC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361634-58-2 |
Source


|
| Record name | ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)



![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)







